2-chloro-4-fluoro-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]benzamide
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Overview
Description
2-chloro-4-fluoro-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro and fluoro substituent on the benzene ring, along with a hydroxy-tetrahydronaphthalenylmethyl group attached to the nitrogen atom of the amide. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and material science.
Mechanism of Action
Target of action
The compound contains an indole nucleus, which is found in many bioactive aromatic compounds . These compounds are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of action
The exact mode of action would depend on the specific target that this compound interacts with. Generally, compounds with an indole nucleus can have various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical pathways
Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects. Indole derivatives are known to interact with a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. As mentioned, indole derivatives can have a wide range of biological activities .
Biochemical Analysis
Biochemical Properties
It is known that benzamides, the class of compounds to which it belongs, can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the benzamide .
Cellular Effects
Other benzamides have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-fluoro-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]benzamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available 2-chloro-4-fluorobenzoyl chloride and 2-hydroxy-1,2,3,4-tetrahydronaphthalene.
Amidation Reaction: The benzoyl chloride is reacted with the amine group of 2-hydroxy-1,2,3,4-tetrahydronaphthalene in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired benzamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the amidation reaction.
Continuous Flow Systems: Employing continuous flow systems to enhance the efficiency and yield of the reaction.
Automated Purification: Using automated purification systems to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-fluoro-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of 2-chloro-4-fluoro-N-[(2-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]benzamide.
Reduction: Formation of 2-chloro-4-fluoro-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]aniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies to understand protein-ligand interactions.
Medicine
In medicinal chemistry, 2-chloro-4-fluoro-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]benzamide is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-fluoro-N-[(2-hydroxyphenyl)methyl]benzamide
- 2-chloro-4-fluoro-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]benzamide
- 2-chloro-4-fluoro-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-3-yl)methyl]benzamide
Uniqueness
The uniqueness of 2-chloro-4-fluoro-N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]benzamide lies in the specific positioning of the hydroxy group on the tetrahydronaphthalene ring. This positioning can significantly influence the compound’s interaction with biological targets and its overall chemical reactivity.
Properties
IUPAC Name |
2-chloro-4-fluoro-N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNO2/c19-16-9-14(20)5-6-15(16)17(22)21-11-18(23)8-7-12-3-1-2-4-13(12)10-18/h1-6,9,23H,7-8,10-11H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVLSJOTXQXBEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=CC=CC=C21)(CNC(=O)C3=C(C=C(C=C3)F)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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